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Compound of Interest

Compound Name: 2-Amino-1,2-diphenylethanol

Cat. No.: B1215729

In-Depth Technical Guide to 2-Amino-1,2-
diphenylethanol

This technical guide provides a comprehensive overview of the core physical and chemical
properties of 2-Amino-1,2-diphenylethanol, tailored for researchers, scientists, and drug
development professionals. This document includes key data, detailed experimental protocols,
and visualizations of relevant pathways and workflows.

Physical Properties

2-Amino-1,2-diphenylethanol is a chiral amino alcohol that exists as a white to off-white
crystalline solid at room temperature. Its physical properties are influenced by its specific
stereoisomeric form. The presence of both amino and hydroxyl functional groups, along with
two phenyl rings, dictates its solubility and other physical characteristics.[1][2]

Tabulated Physical Data

The following tables summarize the key physical properties for the common stereoisomers of 2-
Amino-1,2-diphenylethanol.

Table 1: General Physical Properties
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Property Value Reference
Molecular Formula C14H15sNO [3]
Molecular Weight 213.27 g/mol [3]
White to beige crystalline
Appearance
powder

Density (Predicted) 1.148 + 0.06 g/cm?3 [4]
pKa (Predicted) 11.70 £ 0.45 [4]
XLogP3 1.3 [3]
Hydrogen Bond Donor Count 2 [3]
Hydrogen Bond Acceptor

ydrog p ’ [5]
Count
Rotatable Bond Count 3 [5]

Table 2: Stereoisomer-Specific Properties
. . Boiling Point Specific
. Melting Point .
Stereoisomer CAS Number C) (°C) Optical
(Predicted) Rotation ([a]D)
(1S,2R)-(+)- +7.0° (c=0.6 in
} 23364-44-5 142-144 374.3+£37.0
isomer ethanol)
(1R,2S)-(-)- -7.0° (c=0.6 in
} 23190-16-1 142-144 374.3+37.0
isomer ethanol)
_ -124+3° (c=0.87
(S,S)-(-)-isomer 23190-17-2 116-119 374.3+37.0 _
in ethanol)
Racemic cis- )
) 530-36-9 118 345 Not Applicable
isomer
Solubility
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The solubility of 2-Amino-1,2-diphenylethanol is a balance between its polar amino and
hydroxyl groups, which allow for hydrogen bonding, and its nonpolar phenyl rings.[1][2]

o Polar Solvents: It is generally soluble in polar protic solvents like methanol and ethanol due
to the formation of hydrogen bonds.[1][2] It is also likely soluble in polar aprotic solvents such
as acetone and ethyl acetate.[1]

o Nonpolar Solvents: Its solubility in nonpolar solvents like hydrocarbons is expected to be low.

[2]

e Aqueous Solvents: While the polar groups contribute to water solubility, the hydrophobic
phenyl groups limit it. The solubility in aqueous solutions is also pH-dependent.

While extensive quantitative solubility data is not readily available in the literature, a general
qualitative understanding can be drawn from its structure.[1]

Chemical Properties and Reactions

2-Amino-1,2-diphenylethanol is a versatile molecule due to the presence of its amino and
hydroxyl functional groups.[2] It is widely used in organic synthesis, particularly as a chiral
auxiliary.

Use as a Chiral Auxiliary

The primary chemical application of enantiomerically pure 2-Amino-1,2-diphenylethanol is as
a chiral auxiliary in asymmetric synthesis.[5][6] Chiral auxiliaries are temporarily incorporated
into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.[5][7]
After the desired stereocenter is created, the auxiliary can be removed and ideally recycled.[7]
For instance, it can be used in the preparation of chiral ligands for asymmetric catalysis.[6]

Synthesis of Derivatives

The amino and hydroxyl groups can be readily derivatized to form a variety of other
compounds. For example, it can be reacted with phosgene or a phosgene equivalent to form
oxazolidinones, which are themselves important chiral auxiliaries.[8]

Interaction with NMDA Receptors
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As a phenylethanolamine derivative, 2-Amino-1,2-diphenylethanol is of interest for its
potential interaction with N-methyl-D-aspartate (NMDA) receptors.[8][9] Phenylethanolamines,
such as ifenprodil, are known to act as non-competitive antagonists of NMDA receptors,
specifically those containing the GIUN2B subunit.[1][10] They are thought to exert their
inhibitory effect by enhancing proton inhibition of the receptor, a mechanism that is more
pronounced in the acidic conditions associated with excitotoxicity.[1][3]

Experimental Protocols
Synthesis of (1R,2S)-(-)-2-Amino-1,2-diphenylethanol
from Benzoin

This protocol describes a representative synthesis via the reduction of a benzoin derivative.
Materials:

e Benzoin

e Hydroxylamine hydrochloride
e Sodium acetate

e Ethanol

o Palladium on charcoal (Pd/C)
e Hydrogen gas source

e Hydrochloric acid

e Sodium hydroxide
Procedure:

e Oxime Formation: Dissolve benzoin in ethanol, and add hydroxylamine hydrochloride and
sodium acetate. Reflux the mixture to form benzoin oxime.
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o Catalytic Hydrogenation: The benzoin oxime is then subjected to catalytic hydrogenation
using a palladium on charcoal catalyst under a hydrogen atmosphere. This stereoselective
reduction yields the erythro amino alcohol.[11]

 Purification: The crude product can be purified by recrystallization from a suitable solvent
such as ethanol or an ethanol/water mixture.[12][13]

Purification by Recrystallization

Procedure:

Solvent Selection: Choose a solvent in which the compound is highly soluble at elevated
temperatures and poorly soluble at low temperatures. Ethanol or methanol are often suitable
choices.

» Dissolution: Dissolve the crude 2-Amino-1,2-diphenylethanol in a minimal amount of the
hot solvent.

e Cooling and Crystallization: Allow the solution to cool slowly to room temperature, then cool
further in an ice bath to induce crystallization.

« |solation: Collect the crystals by vacuum filtration.

o Washing: Wash the crystals with a small amount of the cold solvent to remove residual
impurities.

Drying: Dry the purified crystals under vacuum.[12][14]

Spectral Analysis Protocols

Sample Preparation:

» Dissolve approximately 5-10 mg of the purified 2-Amino-1,2-diphenylethanol in about 0.6-
0.7 mL of a deuterated solvent (e.g., CDClsz or DMSO-de) in an NMR tube.

o Ensure the sample is fully dissolved; gentle warming or sonication may be necessary.
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e Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already
present in the solvent.

Data Acquisition:
¢ Insert the NMR tube into the spectrometer.

e Acquire the IH NMR spectrum according to the instrument's standard operating procedures.
Typical parameters include a sufficient number of scans to achieve a good signal-to-noise
ratio.[15]

Sample Preparation:

o Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and
allowing it to dry completely.

e Place a small amount of the solid 2-Amino-1,2-diphenylethanol powder onto the center of
the ATR crystal, ensuring complete coverage of the crystal surface.[6]

Data Acquisition:

o Apply pressure to the sample using the instrument's pressure arm to ensure good contact
between the sample and the crystal.

o Collect a background spectrum of the empty, clean ATR crystal.

e Collect the sample spectrum. The instrument software will automatically ratio the sample
spectrum to the background spectrum to generate the final absorbance or transmittance
spectrum.[16]

Sample Preparation:

e Prepare a dilute solution of the purified 2-Amino-1,2-diphenylethanol in a volatile, mass
spectrometry-compatible solvent (e.g., methanol or acetonitrile with 0.1% formic acid for
positive ion mode). The concentration should be in the low pg/mL to ng/mL range.[17]

Data Acquisition:
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 Introduce the sample solution directly into the mass spectrometer's ion source via a syringe
pump at a constant, low flow rate (e.g., 5-10 pL/min).[4][17][18]

e Acquire the mass spectrum over a suitable m/z range. High-resolution mass spectrometry
can be used to confirm the elemental composition.[17]

Signaling Pathways and Workflows
Proposed NMDA Receptor Signaling Pathway

The following diagram illustrates the proposed mechanism by which phenylethanolamines,
including potentially 2-Amino-1,2-diphenylethanol, modulate NMDA receptor activity.
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Caption: Proposed modulation of NMDA receptor signaling by 2-Amino-1,2-diphenylethanol.

Experimental Workflow: Synthesis and Purification

© 2025 BenchChem. All rights reserved. 7/10 Tech Support


https://www.researchgate.net/publication/363378296_A_Direct_Infusion_Probe_for_Rapid_Metabolomics_of_Low-Volume_Samples
https://m.youtube.com/watch?v=ZBf15UOzMBE
https://pubs.acs.org/doi/10.1021/acs.analchem.2c02918
https://m.youtube.com/watch?v=ZBf15UOzMBE
https://www.benchchem.com/product/b1215729?utm_src=pdf-body
https://www.benchchem.com/product/b1215729?utm_src=pdf-body-img
https://www.benchchem.com/product/b1215729?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1215729?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BHE Foundational & Exploratory

Check Availability & Pricing

The following diagram outlines a typical workflow for the synthesis and subsequent purification
of 2-Amino-1,2-diphenylethanol.
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Caption: General workflow for the synthesis and purification of 2-Amino-1,2-diphenylethanol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Physical and chemical properties of 2-Amino-1,2-
diphenylethanol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1215729#physical-and-chemical-properties-of-2-
amino-1-2-diphenylethanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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